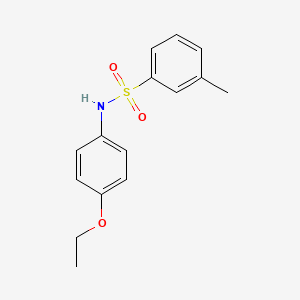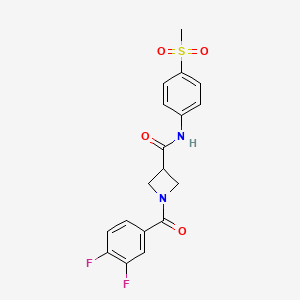![molecular formula C19H24FN3O2S B2627744 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1049549-69-0](/img/structure/B2627744.png)
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It has been found to have several potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Rapid Synthesis Techniques : A study by Menteşe et al. (2015) highlights the rapid and efficient synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, a compound similar to the target, using microwave heating. This process underscores the utility of advanced synthesis techniques in developing compounds with potential therapeutic applications Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015.
Polymorphism and Structural Properties : Terada et al. (2012) explored the polymorphism of aromatic sulfonamides with fluorine groups, revealing how fluorine substitution influences the polymorphism of these compounds. Their findings on sulfonamides' crystalline forms provide insight into the structural diversity and potential application diversity of these compounds Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012.
Therapeutic Potential and Activity
Antimicrobial and Antitubercular Activities : Shingare et al. (2022) reported on benzene sulfonamide pyrazole oxadiazole derivatives' antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A suggest the potential of synthesized compounds as antitubercular agents Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022.
Carbonic Anhydrase Inhibition : Novel sulfonamides incorporating triazene moieties have shown to be powerful inhibitors of carbonic anhydrases I and II. These findings, documented by Bilginer et al. (2019), indicate the compounds' potential in treating conditions where dysregulation of carbonic anhydrases is a factor Bilginer, Gonder, Gul, Kaya, Gulcin, Anıl, & Supuran, 2019.
Anticonvulsant Activities : Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant activity. Their research demonstrates the potential of these compounds as anticonvulsant agents, highlighting their therapeutic utility in neurology Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019.
Wirkmechanismus
Target of Action
The primary target of the compound 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is the human 5-HT1D receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.
Mode of Action
This compound interacts with its target, the 5-HT1D receptor, by binding to it. This binding event triggers a series of biochemical reactions that result in the modulation of serotonin neurotransmission . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The action of this compound affects the serotonin neurotransmission pathway. By interacting with the 5-HT1D receptor, it can influence the downstream effects of this pathway, which include mood regulation and pain perception
Pharmacokinetics
It has been found that the incorporation of fluorine significantly reduces the pka of the compound, which has a beneficial influence on oral absorption . The exact impact of these ADME properties on the bioavailability of the compound is still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of serotonin neurotransmission. By binding to the 5-HT1D receptor, it can influence the activity of this receptor and thereby alter the neurotransmission of serotonin . This can have various effects, depending on the specific physiological context.
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-17-6-4-9-19(16-17)26(24,25)21-10-5-11-22-12-14-23(15-13-22)18-7-2-1-3-8-18/h1-4,6-9,16,21H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWHKGDZFQZRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)

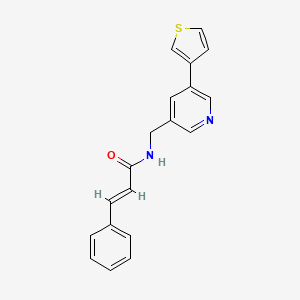
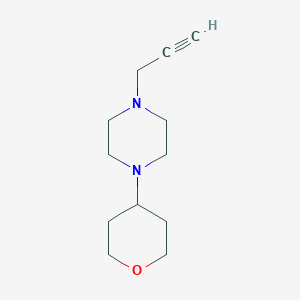
![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

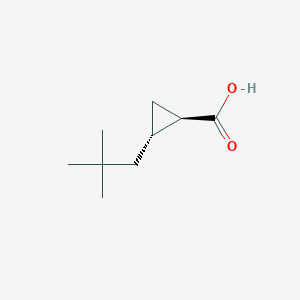
![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)
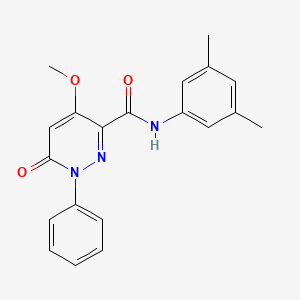
![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
